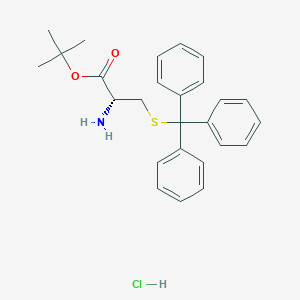

H-Cys(Trt)-OtBu.HCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOWWSICTUFREA-BQAIUKQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Cys(Trt)-OtBu.HCl: Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Trityl-L-cysteine tert-butyl ester hydrochloride, commonly abbreviated as H-Cys(Trt)-OtBu.HCl. This crucial amino acid derivative is a cornerstone in modern peptide synthesis, offering strategic protection of the reactive thiol group of cysteine. This document details its chemical and physical properties, molecular structure, and provides in-depth experimental protocols for its application, particularly in the context of solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

This compound is a protected form of the amino acid L-cysteine. The trityl (Trt) group protects the sulfhydryl side chain, while the tert-butyl (OtBu) ester protects the C-terminal carboxylic acid. The hydrochloride salt enhances its stability and handling as a laboratory reagent. These protecting groups are strategically chosen for their specific labilities, playing a critical role in orthogonal peptide synthesis strategies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 158009-03-1 | [1][2][3][4] |

| Molecular Formula | C₂₆H₃₀ClNO₂S | [1][2][3][4] |

| Molecular Weight | 456.04 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or solid | [2][4][5] |

| Purity | ≥95-96% | [2][3] |

| IUPAC Name | tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate;hydrochloride | [1][2] |

| Synonyms | S-Trityl-L-cysteine t-butyl ester hydrochloride, H-L-Cys(Trt)-OtBu·HCl | [1][3][5] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [2][3] |

Molecular Structure and Functionality

This compound possesses two key protecting groups that are fundamental to its utility in peptide synthesis:

-

S-Trityl (Trt) Group: This bulky triphenylmethyl group provides robust protection for the highly nucleophilic thiol side chain of cysteine.[6] This prevents undesired side reactions, most notably the formation of disulfide bonds, during the iterative steps of peptide chain elongation.[6] The Trityl group is highly acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[6][7]

-

O-tert-Butyl (OtBu) Ester: The tert-butyl ester protects the C-terminal carboxyl group. This group is stable under the basic conditions used for the removal of the temporary N-terminal Fmoc protecting group in Fmoc-based SPPS.[8] Similar to the Trityl group, the OtBu ester is cleaved under strong acidic conditions, such as treatment with TFA.[8]

The hydrochloride salt form of the molecule ensures that the N-terminal amine is protonated, which improves the compound's stability and handling characteristics.

Application in Peptide Synthesis: Experimental Protocols

This compound is a versatile building block primarily used in the initial stages of solid-phase peptide synthesis (SPPS), where it can be coupled to a resin to begin the peptide sequence, or in solution-phase synthesis. The following protocols are representative of the use of similarly protected cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH) in a standard Fmoc/tBu SPPS workflow.

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of a Cysteine Residue

This protocol outlines the standard cycle for elongating a peptide chain on a solid support, which would follow the initial coupling of this compound to the resin. For subsequent cysteine additions, Fmoc-Cys(Trt)-OH would be used.

1. N-terminal Fmoc Deprotection:

- Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

- Procedure:

- Swell the peptide-resin in DMF.

- Treat the resin with the 20% piperidine solution for 3-5 minutes with agitation.

- Drain the solution.

- Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[6]

- Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene byproducts.[6]

2. Amino Acid Coupling:

- Materials: Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH, 3-5 equivalents), coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents).

- Procedure:

- In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent (and HOBt/OxymaPure if using a carbodiimide) in a minimal amount of DMF.

- Add the base (DIPEA) to the activation mixture.

- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the mixture for 1-2 hours at room temperature.[6]

- Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.[6]

- If the coupling is incomplete, the step can be repeated.

- Drain the coupling solution and wash the resin extensively with DMF and dichloromethane (DCM).

3. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the final step where the synthesized peptide is cleaved from the resin, and all acid-labile side-chain protecting groups, including the S-Trityl and O-tert-butyl groups, are removed.

1. Resin Preparation:

- After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[9]

2. Cleavage Cocktail Preparation:

- Standard Cocktail (for most peptides): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[7][9]

- Cocktail for Peptides Prone to Oxidation: 92.5% TFA, 2.5% 1,2-ethanedithiol (EDT), 2.5% TIS, 2.5% H₂O.[9]

- Note: Always prepare the cleavage cocktail fresh and perform all steps involving TFA in a well-ventilated fume hood.[9]

3. Cleavage Reaction:

- Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[9]

- Incubate the mixture at room temperature with gentle agitation for 2-4 hours.[9]

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[7]

- Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9]

- Collect the precipitated peptide by centrifugation or filtration.[7]

- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.[9]

- Dry the crude peptide pellet under vacuum.[9]

5. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound and its derivatives in peptide synthesis.

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).

References

- 1. This compound | C26H30ClNO2S | CID 69052281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate hydrochloride | 158009-03-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Navigating the Solubility of H-Cys(Trt)-OtBu.HCl: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility characteristics of S-trityl-L-cysteine tert-butyl ester hydrochloride (H-Cys(Trt)-OtBu.HCl), a critical parameter for its effective use in peptide synthesis, drug development, and various biochemical applications. Due to the limited availability of specific quantitative solubility data, this document provides a comprehensive overview based on the solubility of structurally similar compounds and general principles governing protected amino acids.

Understanding the Solubility Profile

The solubility of this compound is primarily influenced by three key molecular features: the bulky and hydrophobic trityl (Trt) and tert-butyl (OtBu) protecting groups, and the presence of a hydrochloride salt. The large, nonpolar protecting groups tend to decrease solubility in aqueous solutions and favor solubility in organic solvents. Conversely, the hydrochloride salt enhances solubility in more polar organic solvents.

General guidelines for peptides and their derivatives suggest that hydrophobic compounds are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. For protected amino acids with bulky side chains, solubility can be a challenge, and a careful selection of solvents or solvent mixtures is often necessary.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common organic solvents, inferred from data on related compounds and general principles of peptide chemistry.

| Solvent | Chemical Formula | Type | Expected Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | DMF is a common solvent for peptide synthesis and is often effective in dissolving protected amino acids. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble | A strong solvent for many organic compounds, including hydrophobic peptides and their derivatives.[1][2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Soluble | Often used in peptide synthesis, particularly for less polar compounds. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Likely Soluble | May require some effort, such as sonication or gentle warming, to achieve dissolution.[1] |

| Methanol (MeOH) | CH₃OH | Polar Protic | Moderately Soluble | The related compound, S-Trityl-L-cysteine, is soluble in methanol.[3] |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Sparingly Soluble | Generally less effective for highly protected, hydrophobic amino acids. |

| Water | H₂O | Polar Protic | Insoluble | The large hydrophobic protecting groups make solubility in aqueous solutions highly unlikely. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol provides a reliable method for determining the solubility of this compound in a specific organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

-

Sample Preparation and Analysis:

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a new compound like this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers and drug development professionals are encouraged to use this information to inform their experimental design and optimize the use of this important amino acid derivative.

References

A Technical Guide to the Stability and Storage of H-Cys(Trt)-OtBu.HCl for Researchers and Drug Development Professionals

Introduction:

H-Cys(Trt)-OtBu.HCl, or S-trityl-L-cysteine tert-butyl ester hydrochloride, is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The integrity and purity of this reagent are paramount to ensure the successful synthesis of target peptides and pharmaceuticals. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, offering guidance to researchers, scientists, and drug development professionals on its handling, potential degradation pathways, and methods for assessing its purity over time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₂₆H₃₀ClNO₂S |

| Molecular Weight | 456.04 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥95% to ≥97% (by HPLC) |

| Protecting Groups | S-trityl (Trt), tert-butyl (OtBu) ester |

Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, and air exposure. While supplier recommendations can vary, the following conditions are advised for maximizing shelf-life and maintaining purity.

| Condition | Short-Term Storage (Weeks to Months) | Long-Term Storage (Months to Years) |

| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen)[1][2] |

| Atmosphere | Tightly sealed container. Inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. | Tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[3] |

| Moisture | Store with a desiccant. Avoid repeated opening of the container. Allow the container to warm to room temperature before opening to prevent condensation.[1][2] | Store in a desiccator. For hygroscopic compounds like protected amino acids, minimizing moisture exposure is critical.[4] |

| Light | Store in a light-resistant container. | Store in a dark, light-resistant container. |

Rationale for Recommendations:

-

Low Temperature: Reduces the rate of potential degradation reactions. For long-term storage, freezing is the preferred method for many protected amino acids and peptides to ensure maximum stability.[1]

-

Inert Atmosphere: The cysteine thiol group, even when protected, can be susceptible to oxidation over long periods. An inert atmosphere minimizes this risk.

-

Moisture Control: this compound is a hydrochloride salt and can be hygroscopic. Absorbed moisture can lead to hydrolysis of the protecting groups. It is crucial to allow the product to equilibrate to room temperature in a desiccator before opening to prevent water condensation on the cold solid.[1][2]

Potential Degradation Pathways

The primary modes of degradation for this compound involve the cleavage of its acid-labile protecting groups: the S-trityl (Trt) group and the tert-butyl (OtBu) ester. The presence of the hydrochloride salt indicates a slightly acidic nature, which could potentially contribute to auto-catalytic degradation over time, especially in the presence of moisture.

3.1. Acid-Catalyzed Deprotection:

Both the Trityl and tert-butyl ester groups are susceptible to cleavage under acidic conditions. The Trityl group is particularly labile to mild acids.

-

Detritylation: The S-Trityl bond can be cleaved by acid to yield the free thiol, H-Cys-OtBu.HCl, and the triphenylmethyl cation.

-

De-tert-butylation: The tert-butyl ester can be hydrolyzed by acid to the corresponding carboxylic acid, H-Cys(Trt)-OH, and isobutylene.

The following diagram illustrates the potential acid-catalyzed degradation pathways.

Caption: Potential degradation pathways of this compound.

3.2. Oxidation:

While the trityl group offers significant protection to the thiol, oxidation to the corresponding sulfoxide or disulfide (if detritylation occurs) remains a possibility, particularly with prolonged exposure to air.

Experimental Protocols for Stability Assessment

A well-designed stability study is crucial for determining the shelf-life and optimal storage conditions for this compound. A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.

4.1. Forced Degradation Study Protocol:

Forced degradation studies expose the compound to stress conditions to accelerate degradation.[3][5][6][7][8]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |

| Base Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |

| Oxidation | Dissolve this compound in a solution of 3% H₂O₂. Store at room temperature for 24 hours. |

| Thermal Stress | Store the solid compound at 60°C for 1 week. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

4.2. Stability-Indicating HPLC Method:

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the purity of this compound and separating it from its potential degradation products.

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20% to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25°C |

4.3. Long-Term Stability Study Protocol:

To establish a definitive shelf-life, a long-term stability study under the recommended storage conditions is necessary.

-

Sample Preparation: Aliquot this compound into multiple sealed, light-resistant vials under an inert atmosphere.

-

Storage: Store the vials at the recommended long-term storage condition (-20°C) and, for comparison, at a refrigerated condition (2-8°C) and an accelerated condition (e.g., 25°C/60% RH).

-

Time Points: Analyze samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, assess the purity of the sample using the validated stability-indicating HPLC method. Also, perform visual inspection for any changes in physical appearance.

The logical relationship for a long-term stability study is depicted below.

Caption: Logical flow of a long-term stability study.

Conclusion and Best Practices

While this compound is a relatively stable compound when handled correctly, its purity can be compromised by improper storage. The presence of acid-labile protecting groups necessitates careful control of temperature and moisture. For optimal long-term stability, storage at -20°C under a dry, inert atmosphere is strongly recommended. Researchers should consider performing their own stability assessments, especially for critical applications. By adhering to these guidelines, scientists and drug development professionals can ensure the quality and reliability of this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pharmadekho.com [pharmadekho.com]

- 8. resolvemass.ca [resolvemass.ca]

The OtBu Ester: A Comprehensive Technical Guide to a Cornerstone Protecting Group in Organic Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic deployment of protecting groups is fundamental to success. Among the arsenal of tools available for the temporary masking of carboxylic acid functionalities, the tert-butyl (OtBu) ester stands as a paragon of reliability and versatility. Its widespread application, particularly in the demanding field of peptide synthesis and the development of complex pharmaceuticals, is a testament to its unique blend of stability and controlled lability. This in-depth technical guide provides a comprehensive examination of the OtBu protecting group, from its core chemical principles and applications to detailed experimental protocols and quantitative data.

Core Function and Chemical Properties

The primary role of the OtBu group is to mask the reactivity of a carboxylic acid.[1][2] By converting the acidic proton into a sterically hindered ester, it prevents the carboxyl group from engaging in undesirable side reactions, such as acting as a nucleophile or an acid.[3] This protection is crucial in complex syntheses where other functional groups need to be modified under conditions that would otherwise affect a free carboxylic acid.

The utility of the OtBu group is defined by its distinct chemical properties:

-

Exceptional Stability: The tert-butyl ester is remarkably stable under basic and nucleophilic conditions. This is largely due to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from attack. This stability is a cornerstone of its use in modern Solid-Phase Peptide Synthesis (SPPS).[1][4][5]

-

Acid Lability: The OtBu ester is readily and cleanly cleaved under strongly acidic conditions.[1][6][7] This cleavage proceeds through a mechanism involving the formation of the stable tert-butyl cation.

-

Orthogonality: The differential stability of the OtBu group (acid-labile) compared to other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is a prime example of an orthogonal protection strategy.[1][3] This orthogonality allows for the selective removal of one protecting group without affecting the other, a critical principle in complex synthetic endeavors like SPPS.[8]

Applications in Drug Development and Peptide Synthesis

The OtBu protecting group is a workhorse in the pharmaceutical industry, particularly in the synthesis of peptide-based active pharmaceutical ingredients (APIs).[1] In the widely adopted Fmoc/tBu strategy for SPPS, the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as tert-butyl esters.[3][9] This prevents their side-chain carboxyl groups from interfering with the peptide bond formation.[1] The OtBu groups remain intact during the repetitive, base-mediated removal of the N-terminal Fmoc group and are then removed in the final step of the synthesis, typically during cleavage of the peptide from the solid support with a strong acid cocktail containing trifluoroacetic acid (TFA).[3][10]

Beyond linear peptide synthesis, the selective deprotection of the OtBu group allows for targeted modifications, such as the formation of cyclic peptides or the conjugation of peptides to other molecules like drugs or biomaterials, which can enhance stability, bioavailability, or targeting capabilities.[2]

Reaction Mechanisms

The chemical principles governing the utility of the OtBu ester are best understood through its reaction mechanisms for both protection and deprotection.

Protection of Carboxylic Acids

The most common method for introducing an OtBu ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[3] The reaction proceeds via the formation of a stable tert-butyl cation, which is then intercepted by the carboxylic acid.[7]

Deprotection of OtBu Esters

The cleavage of OtBu esters is typically achieved under acidic conditions, proceeding through the formation of a stable tert-butyl cation and releasing the free carboxylic acid.[11][12]

Quantitative Data on Protection and Deprotection

The efficiency of OtBu ester formation and cleavage is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from various literature sources.

Table 1: Selected Methods for the Protection of Carboxylic Acids as tert-Butyl Esters

| Substrate | Reagents | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Various Amino Acids | Tf₂NH (1.1 eq) | t-BuOAc | 0.5-5 h | 0-RT | 68-99 | [13] |

| Phenylacetic Acid | Boc₂O, DMAP | CH₂Cl₂ | 2 h | RT | 98 | [13] |

| Various Carboxylic Acids | tert-Butanol, DCC, DMAP | CH₂Cl₂ | 12 h | RT | 92 | [13] |

| L-pyroglutamic acid | AcOᵗBu, HClO₄ | - | 18 h | RT | 70 | [14] |

Table 2: Selected Methods for the Deprotection of tert-Butyl Esters

| Substrate | Reagents/Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Aromatic t-Butyl Ester | p-TsOH, Microwave | - | 3-4 min | N/A | High | [3] |

| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | DCM | 3 h | RT | Quantitative | [3] |

| Various t-butyl esters | Aqueous Phosphoric Acid | - | N/A | RT | High | [3][15] |

| t-Butyl ethyl succinate | Tris(4-bromophenyl)ammonium radical cation, triethylsilane | - | N/A | N/A | 95% (mono-acid) | [3] |

| Fmoc-Asp(OtBu)-OH | 0.1 N HCl in HFIP | HFIP | 4 h | RT | Quantitative | [16] |

| N-(PhF)glutamate α,γ-di-tert-butyl ester | ZnBr₂ (1000 mol %) | DCM | 24 h | RT | - | [17] |

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using tert-Butanol and DCC

This protocol describes a general procedure for the esterification of a carboxylic acid with tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

-

Carboxylic acid (1.0 mmol)

-

tert-Butanol (1.2-2.0 mmol)

-

Dicyclohexylcarbodiimide (DCC) (1.1 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the carboxylic acid (1.0 mmol), tert-butanol (1.2-2.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 mmol) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Deprotection of an OtBu Ester using Trifluoroacetic Acid (TFA)

This protocol is a standard method for the cleavage of tert-butyl esters.[5]

Materials:

-

OtBu-protected compound (1.0 mmol)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

Procedure:

-

Dissolve the OtBu-protected compound in DCM.[5]

-

Add an equal volume of TFA to the solution (e.g., 1:1 TFA/DCM).[3]

-

Stir the reaction mixture at room temperature.[5]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[3][5]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5][18]

-

To precipitate the deprotected product, add the concentrated residue dropwise to a tenfold volume of cold diethyl ether.[18]

-

Collect the precipitate by filtration or centrifugation.[18]

-

Wash the solid with cold diethyl ether to remove scavengers and byproducts.[18]

-

Dry the product under vacuum.

Protocol 3: Mild Deprotection of an OtBu Ester using Aqueous Phosphoric Acid

This method provides a greener and milder alternative for OtBu cleavage.[5][15]

Materials:

-

OtBu-protected compound (1.0 mmol)

-

Toluene or DCM

-

85 wt % aqueous phosphoric acid

Procedure:

-

Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).[5]

-

Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[5]

-

Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[5]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude carboxylic acid by crystallization or chromatography if necessary.

Workflow Visualizations

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

The OtBu group is integral to the Fmoc/tBu SPPS workflow. The following diagram illustrates the key steps.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Acids - Wordpress [reagents.acsgcipr.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tert-Butyl Esters [organic-chemistry.org]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. peptide.com [peptide.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the precise assembly of amino acids into a defined sequence is paramount. This process, known as peptide synthesis, is the bedrock of numerous applications, from fundamental biochemical research to the development of novel therapeutics. The success of peptide synthesis hinges on a crucial chemical strategy: the use of protecting groups. These temporary modifications to the reactive functional groups of amino acids prevent unwanted side reactions and ensure the orderly construction of the desired peptide chain.

This technical guide provides a comprehensive exploration of protected amino acids in peptide synthesis. We will delve into the core principles of amino acid protection, compare the two dominant strategies in solid-phase peptide synthesis (SPPS), provide detailed experimental protocols, and present quantitative data to inform your synthetic approaches.

The Imperative of Protection in Peptide Synthesis

Amino acids are bifunctional molecules, possessing both a reactive amino group (-NH2) at the N-terminus and a reactive carboxyl group (-COOH) at the C-terminus. Many amino acids also feature reactive side chains. Without protection, the activation of a carboxyl group for peptide bond formation would lead to a chaotic polymerization, with amino acids indiscriminately reacting with one another.[1]

To control this process, temporary protecting groups are attached to the N-terminus of the incoming amino acid, and semi-permanent protecting groups are used for reactive side chains. This ensures that only the desired peptide bond is formed. The concept of orthogonality is central to this strategy, meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2]

The Two Pillars of Solid-Phase Peptide Synthesis: Boc and Fmoc Strategies

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support. This simplifies the purification process, as excess reagents and byproducts can be washed away after each step.[3] Two primary strategies, named after their respective N-terminal protecting groups, dominate the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.

The Boc/Bzl Strategy: The Classic Approach

The Boc strategy, the original method for SPPS, employs the acid-labile Boc group for temporary N-terminal protection.[3] The side chains of trifunctional amino acids are typically protected with benzyl-based (Bzl) groups, which are also acid-labile but require much stronger acidic conditions for removal.[]

Key Characteristics of the Boc Strategy:

-

Nα-Deprotection: The Boc group is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]

-

Side-Chain Protection: Benzyl-based ethers, esters, and carbamates are common.

-

Final Cleavage: A very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is required to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[6]

-

Advantages: The Boc strategy can be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[6][7]

-

Disadvantages: The use of hazardous and corrosive strong acids like HF necessitates specialized equipment and stringent safety precautions.[6]

The Fmoc/tBu Strategy: The Modern Standard

Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc group for N-terminal protection.[] This approach is truly orthogonal, as the side-chain protecting groups are acid-labile.[2]

Key Characteristics of the Fmoc Strategy:

-

Nα-Deprotection: The Fmoc group is cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8]

-

Side-Chain Protection: Acid-labile groups based on the tert-butyl (tBu) moiety are typically used.[]

-

Final Cleavage: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using TFA.[2]

-

Advantages: The Fmoc strategy employs milder reaction conditions, making it compatible with a wider range of sensitive amino acids and post-translational modifications. It is also more amenable to automation.[]

-

Disadvantages: For some hydrophobic sequences, the neutral peptide backbone after Fmoc deprotection can facilitate aggregation, potentially leading to lower yields and purity compared to the Boc strategy.[7]

A Deeper Dive into Protecting Groups

N-Terminal Protecting Groups

The choice of the temporary N-terminal protecting group defines the overall synthetic strategy.

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in N,N-Dimethylformamide (DMF) | |

| Benzyloxycarbonyl | Cbz or Z | H₂/Pd, HBr/AcOH, or Na/liquid ammonia[9] |

Side-Chain Protecting Groups

The selection of side-chain protecting groups is crucial for preventing unwanted reactions and ensuring the integrity of the final peptide. The choice of side-chain protection is dictated by the chosen N-terminal protection strategy (Boc or Fmoc) to maintain orthogonality.

| Amino Acid | Functional Group | Boc Strategy Protecting Group (Deprotection) | Fmoc Strategy Protecting Group (Deprotection) |

| Arginine (Arg) | Guanidinium | Tosyl (Tos) (HF) | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) (TFA) |

| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester (OBzl) (HF) | tert-Butyl ester (OtBu) (TFA) |

| Cysteine (Cys) | Thiol | 4-Methylbenzyl (Meb) (HF) | Trityl (Trt) (TFA) |

| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl ester (OBzl) (HF) | tert-Butyl ester (OtBu) (TFA) |

| Histidine (His) | Imidazole | Dinitrophenyl (Dnp) (Thiophenol) | Trityl (Trt) (TFA) |

| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) (HF) | tert-Butyloxycarbonyl (Boc) (TFA) |

| Serine (Ser) | Hydroxyl | Benzyl (Bzl) (HF) | tert-Butyl (tBu) (TFA) |

| Threonine (Thr) | Hydroxyl | Benzyl (Bzl) (HF) | tert-Butyl (tBu) (TFA) |

| Tryptophan (Trp) | Indole | Formyl (For) (Piperidine) | tert-Butyloxycarbonyl (Boc) (TFA) |

| Tyrosine (Tyr) | Phenol | 2-Bromobenzyloxycarbonyl (2-Br-Z) (HF) | tert-Butyl (tBu) (TFA) |

Quantitative Data in Peptide Synthesis

The efficiency of peptide synthesis is influenced by several factors, including the choice of protecting groups, coupling reagents, and the specific peptide sequence.

Comparative Yield of Boc vs. Fmoc Strategies for a Hydrophobic Peptide

The synthesis of hydrophobic peptides is often challenging due to aggregation. The Boc strategy can sometimes offer an advantage in these cases.

| Strategy | Peptide Sequence | Crude Purity (%) | Overall Yield (%) | Reference |

| Boc-SPPS | Amyloid-beta (1-42) | >70 | ~15-25 | [7] |

| Fmoc-SPPS | Amyloid-beta (1-42) | 50-60 | ~5-15 | [7] |

Note: These are representative values and can vary significantly based on the specific protocol and purification methods used.

Performance of Common Peptide Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Moderate |

| COMU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |

Data compiled from multiple sources for the synthesis of various peptides.[10][11]

Experimental Protocols

The following are generalized protocols for key steps in solid-phase peptide synthesis. Note: These are starting points and may require optimization based on the specific peptide sequence and available resources. Always consult safety data sheets for all reagents and perform reactions in a well-ventilated fume hood.

Synthesis of Protected Amino Acids

This procedure describes the protection of an amino acid using di-tert-butyl dicarbonate.[12]

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium hydroxide (1.5 eq) to the solution and stir until the amino acid is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.

-

This procedure describes the protection of an amino acid using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[13]

-

Silylation: Suspend the amino acid (20 mmol) in methylene chloride (20 mL) and add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (40 mmol). For amino acids with a hydroxyl group, add an additional equivalent of MSTFA. Reflux the mixture until a clear solution is obtained (1-8 hours).

-

Fmocylation: Cool the solution to room temperature and add a solution of Fmoc-OSu (20 mmol) in methylene chloride (30 mL) over 10-15 minutes. Stir at room temperature until the reaction is complete (2-73 hours), as monitored by TLC or HPLC.

-

Work-up:

-

Add methanol (10 mL) and stir for 30 minutes.

-

Evaporate the mixture to dryness.

-

If a solid forms, add water (30 mL), stir for 30 minutes, filter, and wash with 10% aqueous citric acid/methanol (1:1), followed by water until the filtrate is neutral. Dry the product under vacuum.

-

If an oil forms, add water and ethyl acetate. Adjust the pH of the aqueous phase to 2 with 1N HCl. Extract with ethyl acetate, wash the organic phase with water and brine, and dry over sodium sulfate. Evaporate the solvent to yield the N-Fmoc-amino acid.

-

Solid-Phase Peptide Synthesis Protocols

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

-

Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain and add fresh 50% TFA/DCM and agitate for 15-25 minutes.

-

-

Washing: Wash the resin thoroughly with DCM and isopropanol (IPA) to remove residual TFA.

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

-

Washing: Wash the resin thoroughly with DCM to remove excess base.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 15-30 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF and DCM to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Activation: In a separate vessel, dissolve the Nα-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected and washed peptide-resin. Add a base (e.g., DIEA, 4-6 equivalents) to initiate the coupling reaction.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative result indicates complete coupling.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

Visualizing the Workflow: SPPS Diagrams

The logical flow of solid-phase peptide synthesis can be visualized using diagrams. The following are representations of the cyclical nature of the Boc and Fmoc strategies.

Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Conclusion

The use of protected amino acids is an indispensable strategy in the chemical synthesis of peptides. The choice between the Boc and Fmoc methodologies depends on the specific requirements of the target peptide, with the Fmoc strategy being the more common choice for routine synthesis due to its milder conditions. A thorough understanding of the principles of orthogonal protection, the characteristics of different protecting groups, and the nuances of the synthetic protocols is essential for any researcher, scientist, or drug development professional working in this field. This guide provides a solid foundation for navigating the complexities of peptide synthesis and successfully producing peptides of high purity and yield.

References

- 1. biosynth.com [biosynth.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

H-Cys(Trt)-OtBu.HCl CAS number and molecular weight

Introduction: This document provides a concise technical overview of H-Cys(Trt)-OtBu.HCl, a pivotal building block in peptide synthesis and related research areas. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Compound Identification and Properties

This compound, chemically known as tert-butyl S-trityl-L-cysteinate hydrochloride, is a protected form of the amino acid cysteine. The trityl (Trt) group protects the thiol side chain, while the tert-butyl (OtBu) ester protects the C-terminus. This dual protection strategy is instrumental in complex peptide synthesis, preventing unwanted side reactions.

Quantitative Data Summary

| Parameter | Value | Reference |

| CAS Number | 158009-03-1 | [1][2][3][4] |

| Molecular Formula | C26H30ClNO2S | [1][2][3][4] |

| Molecular Weight | 456.04 g/mol | [2][3][5][6] |

Physicochemical Characteristics

| Property | Value |

| Appearance | White powder |

| Purity | ≥96% - ≥99% (HPLC)[3][4] |

| Melting Point | 68-74 °C[4] |

| Storage Conditions | Store at room temperature or 0-8 °C, keep dry.[3][4] |

Experimental Protocols & Applications

While specific experimental protocols are highly dependent on the target molecule, the general workflow for utilizing this compound in solid-phase peptide synthesis (SPPS) follows a well-established methodology.

General Workflow for Peptide Synthesis using this compound

Applications in Research and Development

This compound is a valuable reagent in various applications, including:

-

Peptide Synthesis: It serves as a key building block for introducing cysteine residues into peptide sequences. The trityl protecting group is labile to acid, allowing for its removal during the final cleavage step.

-

Drug Discovery: The modification of cysteine residues is a common strategy in designing novel therapeutics, including peptidomimetics and protein-drug conjugates.

-

Diagnostic Tools: It is utilized in the development of diagnostic assays that rely on specific peptide-biomolecule interactions.[4]

Logical Relationships in Protective Group Strategy

The choice of protecting groups is critical for successful peptide synthesis. The diagram below illustrates the compatibility of the Trt and OtBu protecting groups with the commonly used Fmoc strategy.

References

- 1. a2bchem.com [a2bchem.com]

- 2. H-Cys(Trt)-OtBu HCl - CAS:158009-03-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C26H30ClNO2S | CID 69052281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 158009-03-1 H-Cys(Trt)-OtBu・HCl | 渡辺化学工業株式会社 [watanabechem.co.jp]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using H-Cys(Trt)-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of H-Cys(Trt)-OtBu.HCl as the C-terminal amino acid in solid-phase peptide synthesis (SPPS). Cysteine residues are critical for the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. The use of a trityl (Trt) protecting group for the thiol side chain and a tert-butyl (OtBu) ester for the C-terminus offers an acid-labile protection strategy compatible with the widely used Fmoc/tBu SPPS methodology.

Introduction

This compound is a convenient building block for the synthesis of peptides with a C-terminal cysteine. The trityl (Trt) group provides robust protection for the nucleophilic thiol side chain during peptide elongation, preventing side reactions such as oxidation and alkylation. Both the Trt and the OtBu protecting groups are readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin. This application note outlines the key considerations and provides a detailed protocol for the successful incorporation of this compound into peptide sequences.

Key Considerations

Racemization of C-terminal Cysteine: Cysteine is highly susceptible to racemization during activation and coupling, particularly when it is the C-terminal residue. This is a critical consideration when using this compound. To minimize racemization, it is highly recommended to:

-

Use 2-chlorotrityl chloride (2-CTC) resin: This resin allows for the loading of the first amino acid under mild basic conditions, avoiding the need for pre-activation of the carboxylic acid, which is a major cause of racemization.

-

Employ specific coupling reagents for subsequent amino acids: For the coupling of the second amino acid to the C-terminal cysteine, base-mediated activation methods should be avoided. The use of carbodiimide-based reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is recommended.

Cleavage and Deprotection: The final cleavage from the resin and removal of protecting groups requires a carefully formulated cleavage cocktail.

-

Scavengers are essential: The cleavage of the Trt group generates stable trityl cations, which can re-alkylate nucleophilic residues like the deprotected cysteine thiol or tryptophan. Similarly, the cleavage of the OtBu ester and other tBu-based side-chain protecting groups generates tert-butyl cations. Therefore, the inclusion of scavengers such as triisopropylsilane (TIS) is mandatory to irreversibly quench these reactive carbocations.

-

Thiol scavengers: For peptides containing multiple cysteine residues, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail helps to maintain the cysteine in its reduced state and prevent premature disulfide bond formation.

Data Presentation

The following tables summarize quantitative data related to the incorporation of Cys(Trt) derivatives in SPPS. Note that this data is primarily derived from studies using Fmoc-Cys(Trt)-OH, but the principles regarding racemization and coupling efficiency are directly applicable to the use of this compound as the C-terminal residue.

Table 1: Racemization of C-terminal Cys(Trt) with Different Coupling Methods

| Coupling Reagent/Base | Racemization (%) | Remarks |

| HBTU/DIPEA | High (can exceed 10%) | Base-mediated activation significantly increases racemization risk. |

| DIPCDI/HOBt | Low (typically <1%) | Carbodiimide activation without a strong base is preferred. |

| DIC/Oxyma Pure | 3.3% | A common and effective method for minimizing racemization. |

| Pre-formed Symmetrical Anhydrides | Negligible | An effective but less commonly used method in automated SPPS. |

Table 2: Common Cleavage Cocktails for Cys(Trt)-containing Peptides

| Reagent Cocktail | Composition (v/v) | Application |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | A good general-purpose "odorless" cocktail for peptides with Trt-protected residues.[1] |

| Standard TFA/TIS | TFA/Water/TIS (95:2.5:2.5) | Suitable for peptides without other sensitive residues like methionine or tryptophan. |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for complex peptides containing multiple sensitive residues including Cys, Met, and Trp. |

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the initial loading of the C-terminal amino acid onto the resin, which is a critical step for minimizing racemization.

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.

-

Amino Acid Preparation: In a separate vial, dissolve this compound (1.5-2.0 equivalents relative to the resin loading capacity) in DCM. Add N,N-diisopropylethylamine (DIPEA) (1.0 equivalent more than the amino acid hydrochloride) to neutralize the salt and form the free amine.

-

Loading Reaction: Add the neutralized amino acid solution to the swollen resin. Agitate the mixture gently for 1-2 hours at room temperature.

-

Capping: To cap any remaining unreacted chlorotrityl groups on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry the resin under vacuum.

-

Loading Determination (Optional): The loading of the first amino acid can be determined by a gravimetric method or by Fmoc analysis after coupling and deprotecting the second amino acid.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

This protocol outlines a standard manual SPPS workflow for the elongation of the peptide chain.

-

Resin Swelling: Swell the H-Cys(Trt)-OtBu-loaded resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents), HOBt or Oxyma (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF. This step is crucial for preventing the formation of deletion sequences.

-

Washing: After coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then with DCM to prepare for the next cycle.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt, OtBu, and other acid-labile side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail is TFA/Water/TIS (95:2.5:2.5 v/v/v) . For peptides also containing methionine or tryptophan, a more scavenger-rich cocktail like Reagent K is recommended. Caution: Always prepare and use TFA-containing solutions in a well-ventilated fume hood.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows

Caption: Workflow for SPPS using this compound.

Caption: Functional roles of cysteine residues in peptides.

References

Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis Utilizing H-Cys(Trt)-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of C-terminal cysteine residues in peptide synthesis using Fmoc-H-Cys(Trt)-OtBu.HCl. This approach is particularly valuable for the synthesis of complex peptides and those requiring a free C-terminal carboxylic acid post-synthesis. However, it presents unique challenges that necessitate careful optimization of synthesis and cleavage protocols.

The use of a C-terminal cysteine is crucial for many applications, including the formation of disulfide bridges to stabilize peptide structure, conjugation to other molecules, and the synthesis of thioesters for native chemical ligation.[1][2] The trityl (Trt) group provides effective protection for the cysteine thiol during synthesis, while the tert-butyl (tBu) ester protects the C-terminal carboxyl group. Both are labile to trifluoroacetic acid (TFA), allowing for simultaneous deprotection and cleavage from the resin.[3][4]

Key challenges associated with the use of C-terminal cysteine in Fmoc-SPPS include:

-

Racemization: The α-carbon of the C-terminal cysteine is susceptible to epimerization under the basic conditions of Fmoc deprotection (piperidine treatment).[2][3][5]

-

β-Elimination: A significant side reaction is the base-induced β-elimination of the protected thiol group, leading to the formation of a dehydroalanine intermediate. This intermediate can then react with piperidine to form an undesired 3-(1-piperidinyl)alanine adduct.[1][6]

-

S-tert-butylation: During the final TFA cleavage, the tBu cations generated from the cleavage of tBu-based protecting groups can react with the deprotected cysteine thiol, leading to the formation of S-tert-butylated cysteine residues.[7]

To mitigate these challenges, specific strategies are recommended, such as the use of sterically hindered resins like 2-chlorotrityl (2-CTC) resin, careful selection of coupling reagents, and optimized cleavage cocktails containing effective scavengers.[3][6]

Data Presentation

Table 1: Influence of Coupling Reagents on Racemization of Fmoc-Cys(Trt)-OH

| Coupling Reagent/Condition | Racemization (%) | Notes |

| DIPCDI/Oxyma Pure | 3.3% | Recommended for minimizing racemization.[3][4] |

| HCTU/DIEA (Microwave, 50°C) | 10.9% | Phosphonium/uronium reagents can increase racemization, especially with heating.[4] |

| HCTU/DIEA (Microwave, 80°C) | 26.6% | Higher temperatures significantly increase the rate of racemization.[4] |

Table 2: Effect of Cleavage Conditions on C-terminal Cys S-tert-butylation

| Cleavage Cocktail & Conditions | S-tert-butylation (%) | Notes |

| TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h | 15.4% | Standard cleavage conditions can lead to significant side product formation.[4][7] |

| TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | 32.3% | Increased temperature and time exacerbate the S-tert-butylation side reaction.[4][7] |

Experimental Protocols

Protocol 1: Loading of Fmoc-H-Cys(Trt)-OtBu.HCl onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the loading of the first amino acid onto the highly acid-sensitive 2-CTC resin, which helps to minimize racemization and β-elimination at the C-terminal cysteine.

-

Resin Swelling: Swell 1 gram of 2-chlorotrityl chloride resin (loading capacity typically 1.0-1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

-

Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-H-Cys(Trt)-OtBu.HCl and 4 equivalents of diisopropylethylamine (DIPEA) in a minimal amount of DCM.

-

Loading Reaction: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture gently for 2-4 hours at room temperature.

-

Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.[8]

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum for at least 1 hour. The loading efficiency can be determined gravimetrically or by Fmoc quantification.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Chain Elongation

This protocol outlines a standard manual SPPS workflow for the incorporation of subsequent amino acids.

-

Resin Swelling: Swell the resin-bound peptide in DMF (10 mL per gram of resin) for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.[9]

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, pre-activate 3 equivalents of the next Fmoc-protected amino acid with 3 equivalents of a coupling agent (e.g., DIC/HOBt or DIC/Oxyma) in DMF.[3][9]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt, tBu, and other acid-labile side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.[4]

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A highly effective cocktail for minimizing side reactions with cysteine is TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) . TIS is a crucial scavenger for the trityl cations.[3][4] For peptides containing multiple Cys(Trt) residues, the addition of 2.5% ethanedithiol (EDT) can be beneficial to maintain a reducing environment.[3]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[4]

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.[4]

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: Workflow for Fmoc-SPPS with H-Cys(Trt)-OtBu.HCl.

Caption: Key side reactions in SPPS of C-terminal cysteine.

References

- 1. bachem.com [bachem.com]

- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Coupling H-Cys(Trt)-OtBu.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selection of appropriate coupling reagents and protocols for the successful incorporation of the sterically hindered amino acid derivative, H-Cys(Trt)-OtBu.HCl, in both solid-phase and solution-phase peptide synthesis. The bulky trityl (Trt) group on the cysteine thiol and the tert-butyl (OtBu) ester at the C-terminus present unique challenges, including slower reaction kinetics and an increased risk of racemization. This document offers a comparative analysis of common coupling reagents and detailed experimental procedures to mitigate these challenges and ensure high-yield, high-purity peptide synthesis.

Introduction to Coupling this compound

The cysteine residue is of paramount importance in peptide and protein chemistry, primarily due to its unique ability to form disulfide bridges, which are often critical for defining the three-dimensional structure and biological activity of peptides. The use of this compound requires careful consideration of the coupling strategy to overcome the steric hindrance imposed by the Trt and OtBu protecting groups. The choice of coupling reagent, base, and reaction conditions directly impacts coupling efficiency, yield, and the stereochemical integrity of the final peptide.

Comparative Analysis of Coupling Reagents

The selection of a suitable coupling reagent is critical for the efficient incorporation of this compound. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically hindered amino acids, aminium/uronium and phosphonium salts are generally preferred due to their higher reactivity. However, the risk of racemization, particularly with cysteine residues, must be carefully managed.[1]

Quantitative Data Summary: Racemization of C-terminal Cys(Trt)

Racemization is a significant concern during the activation and coupling of cysteine derivatives. The following table summarizes the extent of racemization observed for Fmoc-Cys(Trt)-OH with various coupling reagents. While this data is for the N-Fmoc protected version, it provides valuable insights into the behavior of the Cys(Trt) moiety.

| Coupling Reagent/Additive | Base | Racemization (% D-isomer) | Notes |

| DIPCDI / Oxyma Pure | - | 3.3% | Recommended for minimizing racemization, especially when base-free conditions are desirable.[2] |

| HCTU | DIEA | 10.9% (Microwave, 50°C) | Significant racemization can occur with uronium reagents, especially with heating. |

| HBTU | DIEA | Moderate | Generally efficient, but carries a moderate risk of racemization. |

| HATU | NMM | High | While highly reactive, can lead to increased racemization of sensitive residues like Cysteine. |

| PyBOP | DIEA | Moderate | A good balance of reactivity and manageable racemization. |

Data adapted from studies on Fmoc-Cys(Trt)-OH coupling.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol: Incorporation of Fmoc-Cys(Trt)-OH

This protocol outlines the steps for incorporating an Fmoc-Cys(Trt)-OH residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-Cys(Trt)-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent (e.g., HATU, HBTU, or DIC)

-

Additive (e.g., HOBt or Oxyma Pure, especially with DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Acetic anhydride (for capping)

Protocol using HATU/DIPEA:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat the treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol using DIC/Oxyma Pure (to minimize racemization):

-

Follow steps 1-3 of the HATU/DIPEA protocol.

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

-

Coupling: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of DIC (3 equivalents).

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Follow steps 6-9 of the HATU/DIPEA protocol.

Solution-Phase Peptide Synthesis Protocol: Dipeptide Synthesis

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound in solution.

Materials:

-

N-Boc-Alanine (Boc-Ala-OH)

-

This compound

-

Coupling reagent (e.g., HATU or DCC)

-

Additive (e.g., HOBt with DCC)

-

Base (e.g., DIPEA or N-Methylmorpholine (NMM))

-

Anhydrous solvent (e.g., DMF or DCM)

-

Ethyl acetate (EtOAc)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Protocol using HATU/DIPEA:

-

Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) and stir for 15 minutes at room temperature to obtain the free amine.

-

Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir for 5-10 minutes at room temperature for pre-activation.

-

Coupling Reaction: Add the activated Boc-Ala-OH solution to the neutralized this compound solution. Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.

Protocol using DCC/HOBt:

-

Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add NMM (1.1 equivalents). Stir at room temperature for 15-20 minutes.

-

Coupling: To the neutralized amine solution, add Boc-Ala-OH (1.0 equivalent) and HOBt (1.2 equivalents). Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM to the cooled reaction mixture. Stir the reaction at 0°C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM. Combine the filtrate and washings.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Workflow